molecular formula C21H28O4 B1194998 Erectquione A

Erectquione A

Cat. No.: B1194998
M. Wt: 344.4 g/mol
InChI Key: OXDKRQBRJWYFPA-XNTDXEJSSA-N
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Description

Erectquione A (C₂₁H₂₈O₃) is a meroterpenoid isolated from Hypericum erectum, characterized by a unique quinone-prenyl hybrid structure . Its synthesis involves a bioinspired approach starting with 2,4,6-trihydroxybenzaldehyde, followed by sequential geranylation and Dakin oxidation, yielding a red oil with 70% efficiency . Key spectroscopic data include:

  • Rf: 0.35 (4:1 petroleum ether/ethyl acetate)
  • IR peaks: 3401 cm⁻¹ (O–H), 1653 cm⁻¹ (quinone C=O), and 750 cm⁻¹ (aromatic C–H bending) .
  • NMR: Distinct signals at δ 1.60 ppm (prenyl methyl) and δ 12.10 ppm (phenolic OH) .
  • Mass: ESI-MS m/z 345.2057 [M+H]⁺, confirming molecular formula .

This compound serves as a biosynthetic precursor to complex meroterpenoids like hyperelodione D and erectones A/B through Diels–Alder cascades .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-6-(3-methylbut-2-enyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H28O4/c1-13(2)7-6-8-15(5)10-12-17-18(22)16(11-9-14(3)4)19(23)21(25)20(17)24/h7,9-10,22,24H,6,8,11-12H2,1-5H3/b15-10+

InChI Key

OXDKRQBRJWYFPA-XNTDXEJSSA-N

SMILES

CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=O)C(=O)C(=C1O)CC=C(C)C)O)C)C

Synonyms

erectquione A

Origin of Product

United States

Comparison with Similar Compounds

Hyperelodione D (Revised Structure)

Structure: Hyperelodione D (C₃₁H₄₄O₄) arises from a Diels–Alder reaction between Erectquione A and E,E-α-farnesene, followed by Prins cyclization and cycloetherification . It features six stereocenters and three fused rings, contrasting with this compound’s simpler quinone-prenyl framework. Synthesis:

  • Yield: 46% (1:1 mixture of endo adducts) via aqueous Diels–Alder cascade at 50°C .
  • Key spectral differences: IR peak at 1664 cm⁻¹ (ester C=O) and additional δ 5.10–5.30 ppm olefinic protons in ¹H NMR .
Parameter This compound Hyperelodione D
Molecular Formula C₂₁H₂₈O₃ C₃₁H₄₄O₄
Molecular Weight 344.45 g/mol 516.68 g/mol
Key Functional Groups Quinone, prenyl Quinone, farnesyl, ether
Bioactivity Precursor role Antifungal potential

Erectone B

Structure: Erectone B (C₂₅H₃₀O₅) shares the quinone core but incorporates an additional geranyl moiety compared to this compound . Synthesis: Derived from this compound via Diels–Alder reaction with E-β-ocimene, yielding 40% alongside erectone A . Key Contrasts:

  • Higher molecular weight (434.50 g/mol) due to extended prenylation.
  • Enhanced lipophilicity (Rf = 0.45 in 3:1 petroleum ether/ethyl acetate) .

Functional Comparison with Non-Meroterpenoid Analogues

N1,N5,N10-Tri-p-Coumaroylspermidine

Structure : A spermidine-polyamine alkaloid (C₃₀H₃₅N₃O₆) identified in Anchusa italica .
Contrasts :

  • Bioactivity : Exhibits antioxidant properties vs. This compound’s role in biosynthesis.
  • Synthesis : Biosynthetically unrelated; derived from spermidine and coumaric acid .
Parameter This compound N1,N5,N10-Tri-p-Coumaroylspermidine
Core Structure Quinone-prenyl Polyamine-coumaroyl
Molecular Weight 344.45 g/mol 533.62 g/mol
Natural Source Hypericum erectum Anchusa italica

Research Findings and Implications

  • Biomimetic Synthesis : this compound’s cascade reactions enable efficient construction of hyperelodione D’s six stereocenters in one step, showcasing biomimetic strategies’ superiority over stepwise synthesis .
  • Structural Revisions : NMR comparisons between synthetic and natural this compound confirmed its identity, while hyperelodione D’s structure was revised based on HMBC correlations .
  • Biological Relevance : this compound’s reactivity with terpenes suggests its ecological role in plant defense, as seen in Hypericum species’ essential oil components .

Q & A

Q. What are the established methods for synthesizing Erectquione A, and how can their reproducibility be validated in academic settings?

Methodological Answer: Synthesis protocols for this compound should prioritize reproducibility by documenting reaction conditions (temperature, catalysts, solvents) and purification steps. Validate reproducibility via:

  • Comparative analysis : Replicate synthesis using independent batches and compare yield/purity via HPLC or NMR .
  • Cross-lab validation : Collaborate with external labs to test protocols under standardized conditions .
  • Data transparency : Publish raw spectral data and chromatograms in supplementary materials to enable peer verification .

Q. How can researchers characterize the structural and functional properties of this compound to resolve ambiguities in existing literature?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopic profiling : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography to confirm molecular structure .
  • Functional assays : Pair in vitro bioactivity tests (e.g., enzyme inhibition) with computational docking studies to correlate structure-activity relationships .
  • Meta-analysis : Systematically compare findings with prior studies to identify methodological divergences (e.g., solvent effects on conformational stability) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?

Methodological Answer:

  • Chromatographic methods : Optimize LC-MS/MS parameters (column type, mobile phase) to enhance selectivity and minimize matrix interference .
  • Calibration standards : Use isotope-labeled internal standards (e.g., ¹³C-Erectquione A) to correct for recovery variations .
  • Validation protocols : Follow ICH guidelines for accuracy, precision, and limit of detection (LOD) quantification .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the environmental fate and ecotoxicological effects of this compound?

Methodological Answer: Adopt a tiered framework:

  • Phase 1 (Lab-scale) : Conduct OECD-compliant biodegradation and bioaccumulation assays under controlled conditions (pH, temperature) .
  • Phase 2 (Microcosm) : Simulate real-world scenarios (e.g., soil-water systems) to assess metabolite formation and trophic transfer .
  • Theoretical integration : Link results to conceptual models (e.g., fugacity models) to predict long-term ecosystem impacts .

Q. How can researchers address contradictions in reported bioactivity data for this compound across different experimental systems?

Methodological Answer:

  • Source triangulation : Compare experimental variables (cell lines, assay endpoints, dosing regimens) to identify confounding factors .
  • Multivariate analysis : Apply PCA or cluster analysis to isolate variables (e.g., solvent polarity, protein binding) driving divergent outcomes .
  • Replication studies : Design multi-center trials using harmonized protocols to validate dose-response consistency .

Q. What strategies are effective for validating computational models (e.g., QSAR, molecular dynamics) predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Experimental benchmarking : Validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
  • Uncertainty quantification : Use Monte Carlo simulations to assess model robustness against parameter variability (e.g., force field selection) .
  • Cross-validation : Compare results across multiple software platforms (e.g., AutoDock vs. Schrödinger) to mitigate algorithmic bias .

Q. What methodological considerations are critical for assessing this compound’s stability under varying storage and processing conditions?

Methodological Answer:

  • Stress testing : Expose samples to accelerated degradation conditions (light, heat, oxidation) and monitor decomposition via UPLC-UV .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from high-temperature stability data .
  • Container compatibility : Test leaching effects of storage materials (glass vs. polymer) on compound integrity .

Q. How can researchers determine the limit of detection (LOD) and quantification (LOQ) for this compound in trace-level environmental monitoring?

Methodological Answer:

  • Signal-to-noise optimization : Use iterative gradient elution in LC-MS to enhance peak resolution .
  • Statistical calibration : Calculate LOD/LOQ via 3σ and 10σ criteria from blank sample replicates .
  • Matrix-matched standards : Prepare calibration curves in site-specific matrices (e.g., river water) to account for ion suppression .

Q. What experimental frameworks integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Systems biology : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (KEGG, GO) to identify perturbed networks .
  • Temporal sampling : Collect time-series data to distinguish primary targets from compensatory mechanisms .
  • Data fusion : Apply machine learning (e.g., random forests) to integrate omics layers and prioritize key biomarkers .

Q. How should dose-response relationships for this compound be analyzed to account for non-linear or hormetic effects in toxicity studies?

Methodological Answer:

  • Model selection : Compare Hill, Weibull, and biphasic models using AIC/BIC criteria to identify best-fit curves .
  • Threshold detection : Apply breakpoint regression to pinpoint inflection points in dose-response data .
  • Biological replication : Use in vivo models (e.g., zebrafish embryos) to confirm hormesis at organismal levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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